Mappicine

Descripción

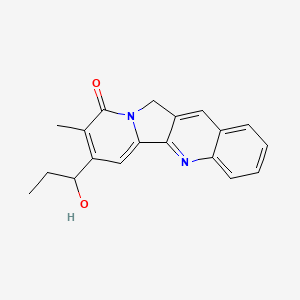

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(1-hydroxypropyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXJPXFVULHYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Mappicine and Analogues

Total Synthesis Approaches

Total synthesis of mappicine and its analogues involves constructing the complete molecular framework from simpler precursors. These approaches often highlight innovative strategies for assembling the complex pentacyclic ring system characteristic of this class of alkaloids.

Formal Total Synthesis Strategies

Formal total synthesis represents a significant approach where a reported synthesis of a known intermediate is achieved, thereby constituting a formal synthesis of the final target molecule. Several formal total syntheses of this compound and nothapodytine B (this compound ketone) have been reported. One such strategy involves a six-step formal total synthesis of this compound, emphasizing the construction of the CD ring system through a key intramolecular hetero Diels-Alder reaction. readthedocs.iolibretexts.org Another approach to this compound ketone (nothapodytine B) has been achieved using a key precursor prepared by a Friedländer reaction. These formal syntheses contribute valuable routes and methodologies towards the complete synthesis of this compound.

Key Synthetic Reactions and Cascade Processes

The synthesis of this compound and its analogues frequently relies on powerful key synthetic reactions and cascade processes to efficiently construct the intricate ring system.

Intramolecular Hetero Diels-Alder Reactions: The intramolecular hetero Diels-Alder reaction is a prominent strategy for the construction of the core ring system of this compound and related compounds. This reaction has been successfully employed in formal total syntheses to build the CD ring system. readthedocs.iolibretexts.org Studies have explored the reactivity of different diene and dienophile systems in these cycloadditions, including aryl imino ethers and aryl nitriles.

Friedländer Condensation: The Friedländer condensation is utilized for constructing the AB ring system of this compound and nothapodytine B. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a carbonyl compound, often a ketone, under acidic or basic conditions, leading to the formation of quinoline (B57606) derivatives which form part of the this compound scaffold. Modified Friedländer reactions and various catalytic approaches have been explored to optimize this key step.

Radical Annulation: Cascade radical annulation reactions have been developed as a route to synthesize this compound and its analogues. An improved cascade radical annulation route to both racemic and (S)-mappicine, as well as this compound ketone, has been reported. This methodology involves key steps such as the addition of an aldehyde to a Grignard reagent, N-propargylation, and the cascade radical annulation with an isonitrile to form the this compound framework. These radical reactions offer a flexible approach for generating libraries of this compound analogues.

Enantioselective Synthesis

Achieving enantioselectivity is crucial for synthesizing the naturally occurring, biologically active enantiomer of this compound, which possesses an (S) configuration at the hydroxyl-bearing stereocenter. nih.govnih.gov Enantioselective synthesis of this compound and its analogues has been explored through various methods. Asymmetric hydroxylation has been employed to introduce the chiral hydroxyl group with moderate selectivity. nih.gov Biocatalytic approaches, discussed in more detail below, also play a significant role in achieving enantioselectivity. nih.gov

Semisynthetic and Chemoenzymatic Transformations

Semisynthetic and chemoenzymatic approaches offer alternative routes to this compound, often starting from more readily available natural products like camptothecin (B557342).

Derivatization from Camptothecin

This compound can be obtained through the transformation of camptothecin, a related alkaloid found in the same plant sources. nih.govnih.gov Several methods have been developed for the conversion of camptothecin to this compound and this compound ketone. Chemical methods involve treating camptothecin with reagents such as sodium azide (B81097) in hot DMF or refluxing in triglyme. Other chemical conversions have utilized borontrifluoride etherate or microwave irradiation to yield this compound ketone. This compound ketone can then be reduced to this compound.

Combinatorial and Library Synthesis

Combinatorial chemistry and library synthesis have become indispensable tools in the discovery of new organic molecules with potential therapeutic applications. acs.orgrjpbcs.com These approaches allow for the rapid generation of large numbers of diverse compounds, significantly accelerating the process compared to traditional one-at-a-time synthesis. rjpbcs.comsemanticscholar.org For complex natural products like this compound, applying combinatorial strategies enables the exploration of structure-activity relationships (SAR) by systematically varying substituents on the core scaffold. scielo.br

The synthesis of combinatorial libraries can be achieved through various methods, including solid-phase synthesis, solution-phase parallel synthesis, and solution-phase mixture synthesis. acs.orgsemanticscholar.orgimperial.ac.uk While solid-phase synthesis is highly efficient for generating large libraries, it can present challenges in reaction monitoring and heterogeneous reaction conditions. semanticscholar.org Solution-phase methods offer advantages in terms of reaction kinetics and ease of intermediate analysis. semanticscholar.org However, traditional solution-phase mixture synthesis has been hindered by the difficulty in separating and identifying individual components from complex mixtures. semanticscholar.orgacs.orgacs.orgnih.gov This challenge has been addressed by the development of innovative techniques such as fluorous mixture synthesis. semanticscholar.orgacs.orgacs.orgnih.gov

Fluorous Mixture Synthesis Techniques

Fluorous Mixture Synthesis (FMS) is a powerful solution-phase technology that leverages the unique properties of perfluorinated compounds to enable the synthesis and separation of mixtures. semanticscholar.orgnih.govresearchgate.net The core principle of FMS involves tagging organic substrates with fluorous tags, which are typically perfluoroalkyl chains of varying lengths. semanticscholar.orgacs.orgacs.orgresearchgate.net These fluorous tags confer affinity for a separate fluorous phase or for fluorous stationary phases used in chromatography. researchgate.net

The FMS process for synthesizing compound libraries generally involves the following steps:

Tagging: A series of starting materials or substrates are individually tagged with different fluorous tags, each possessing a distinct fluorine content (e.g., varying chain lengths). acs.orgacs.orgnih.govresearchgate.net

Mixing: The tagged substrates are combined to form a mixture. acs.orgacs.orgnih.govresearchgate.net

Mixture Synthesis: The mixed, tagged compounds are subjected to a sequence of chemical reactions, which can include one-pot or parallel steps, to build the desired molecular scaffold and introduce diversity. semanticscholar.orgacs.orgacs.org The reactions are conducted in common organic solvents where the fluorous-tagged compounds are soluble. semanticscholar.org

Demixing: After the synthetic sequence, the mixture of tagged products is separated based on the fluorine content of the tags using fluorous chromatography, typically fluorous HPLC. semanticscholar.orgacs.orgacs.orgresearchgate.net This process effectively demixes the mixture, providing individual, pure tagged compounds. semanticscholar.orgacs.orgacs.orgresearchgate.net Fluorous chromatography elutes compounds in order of increasing fluorine content. researchgate.net

Detagging: The isolated, pure tagged products are then cleaved to remove the fluorous tag, yielding the untagged, pure final products. semanticscholar.orgacs.orgacs.orgresearchgate.net

FMS successfully combines the favorable characteristics of solution-phase reactions, such as facile reaction monitoring and analysis by standard techniques (e.g., TLC, HPLC, NMR), with the separation efficiency typically associated with solid-phase extraction or chromatography. semanticscholar.org Quality control at each reaction step can be performed using F-HPLC analysis and flash column chromatographic purification. acs.org The demixing step is particularly critical as it serves as a primary purification step for separating mixture components. acs.org

A notable application of FMS to this compound is the solution-phase preparation of a 560-compound library of individual pure this compound analogues. semanticscholar.orgacs.orgacs.orgedelris.com In this work, a seven-component mixture of tagged starting materials was carried through a four-step mixture synthesis, incorporating two points of diversity onto the this compound tetracyclic core. acs.orgacs.org The efficiency of this approach is highlighted by the number of reactions performed: 90 reactions were conducted in the mixture synthesis sequence, whereas 630 reactions would have been required to synthesize the same library using a purely parallel approach. acs.org

Generation of Analog Libraries for Biological Screening

The primary motivation for developing efficient combinatorial and library synthesis methods for this compound is the generation of diverse collections of analogues for biological screening. rjpbcs.comsemanticscholar.orgacs.orgamericanpeptidesociety.orgmdpi.com this compound and related alkaloids have shown promising biological activities, including antitumor and antiviral properties. nih.gov Creating libraries of this compound analogues allows researchers to explore how structural variations impact these activities and to identify compounds with improved potency, selectivity, or other desirable pharmacological properties. scielo.br

Beyond FMS, other strategies have been employed to generate this compound analog libraries. One approach involves cascade radical annulation reactions. acs.orgacs.org An improved cascade radical annulation route has been reported for the synthesis of (±)-mappicine, (S)-mappicine, and this compound ketone. acs.org This route was adapted for the semiautomated preparation of libraries of this compound and this compound ketone analogues. acs.org Diversity was introduced through the selection of different building blocks, including a pyridone D-ring, propargylating agents bearing B-ring substituents, and isonitriles. acs.org Using this methodology, a 64-member library of racemic this compound analogues and a 48-member library of this compound ketone analogues were synthesized. acs.orgacs.org

The generation of these libraries is closely coupled with high-throughput screening technologies, which enable the rapid assessment of the biological activity of large numbers of compounds. rjpbcs.comsemanticscholar.orgimperial.ac.uk By synthesizing diverse libraries based on the this compound scaffold, researchers can systematically evaluate the impact of structural modifications on target interactions and cellular responses, ultimately leading to the identification of lead compounds for further development. rjpbcs.commdpi.com

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate details of organic molecular structures. Both proton (¹H) and carbon-13 (¹³C) NMR experiments provide distinct yet complementary information about the atomic composition and bonding within Mappicine.

¹H NMR spectroscopy yields spectra where the chemical shifts (δ) of signals indicate the electronic environment of hydrogen atoms, providing clues about nearby functional groups. The multiplicity of these signals, arising from spin-spin coupling with neighboring protons, reveals the number of protons on adjacent carbon atoms. Coupling constants (J values) offer further detail about the dihedral angles and the nature of the bonds connecting coupled nuclei. Analysis of ¹H NMR data allows for the identification of different types of protons (e.g., aromatic, aliphatic, hydroxyl) and their relative positions within the molecule.

¹³C NMR spectroscopy provides a spectrum showing signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the electronegativity of attached atoms, aiding in the identification of carbonyl carbons, aromatic carbons, and different types of aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in classifying carbon signals based on the number of attached protons (CH₃, CH₂, CH, or quaternary C). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing direct and long-range correlations between protons and carbons, effectively mapping the connectivity of the molecular skeleton.

For this compound, which possesses a complex polycyclic indole (B1671886) alkaloid structure, detailed analysis of ¹H and ¹³C NMR spectra, including 2D experiments, would be fundamental in assigning each proton and carbon signal to a specific position in the molecule and confirming the proposed connectivity. The characteristic signals for aromatic protons and carbons, as well as those for the aliphatic and oxygenated functionalities, would be key to confirming the structural features. Studies on related indole alkaloids highlight the power of these NMR techniques in their structural characterization.

Table 1: Illustrative ¹H NMR Data (Example Format)

| Position | ¹H NMR (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H-x | x.xx | (s, d, t, q, m) | J = x.x | -CH₃, -CH₂-, CH, Ar-H, etc. |

| H-y | y.yy | (s, d, t, q, m) | J = y.y | -CH₃, -CH₂-, CH, Ar-H, etc. |

| ... | ... | ... | ... | ... |

Table 2: Illustrative ¹³C NMR Data (Example Format)

| Position | ¹³C NMR (δ, ppm) | Assignment |

| C-a | a.aa | CH₃, CH₂, CH, Cq |

| C-b | b.bb | CH₃, CH₂, CH, Cq |

| ... | ... | ... |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides essential information regarding the molecular weight and fragmentation behavior of this compound, contributing significantly to its structural elucidation. In a typical MS experiment, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak, corresponding to the intact molecule, provides the molecular weight. The fragmentation pattern, the set of fragment ions observed, can be interpreted to deduce information about the substructures present in the molecule.

High-Resolution Mass Spectrometry (HRMS) offers significantly higher mass accuracy compared to low-resolution MS. This high accuracy allows for the precise determination of the elemental composition of the molecular ion and fragment ions, which is invaluable for confirming the molecular formula and identifying the elemental makeup of structural fragments. For this compound, HRMS would be critical in confirming its established molecular formula of C₁₉H₁₈N₂O₂. Analysis of the fragmentation pattern in conjunction with HRMS data helps in piecing together the different parts of the molecule.

Table 3: Illustrative MS Data (Example Format)

| Ion m/z | Relative Abundance (%) | Assignment |

| [M]⁺ | 100 | Molecular Ion |

| Fragment 1 | xx | Structural Fragment |

| Fragment 2 | yy | Structural Fragment |

| ... | ... | ... |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. When a molecule is exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, leading to vibrational transitions. These absorptions are recorded as peaks in the IR spectrum, with the wavenumber (cm⁻¹) of the peak being indicative of the type of bond and the functional group it belongs to.

Characteristic absorption bands in the IR spectrum can reveal the presence of functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and various C-H stretching and bending modes. The IR spectral data for (±)-Mappicine have been reported. Analysis of the IR spectrum of this compound would provide confirmatory evidence for the presence of key functional groups consistent with its proposed structure, such as the carbonyl group in the quinoline-2,4(1H,3H)-dione moiety and the hydroxyl group on the side chain.

Table 4: Illustrative IR Data (Example Format)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| ~3300-3500 | (s, m, w) | O-H stretch (alcohol) |

| ~1630-1820 | (s, m, w) | C=O stretch (ketone, amide, etc.) |

| ~1620-1680 | (s, m, w) | C=C stretch (alkene, aromatic) |

| ... | ... | ... |

Chiral Purity and Stereochemical Assignment Methodologies

This compound is a chiral compound, possessing at least one stereogenic center. This means it can exist as different stereoisomers, which may exhibit distinct biological activities. Therefore, determining the chiral purity (the proportion of each stereoisomer in a sample) and assigning the absolute configuration (the precise spatial arrangement of atoms at the stereogenic centers) are crucial for its complete characterization.

Several methodologies are employed to address chiral purity and stereochemical assignment. Chromatographic techniques are widely used for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a common and effective method for separating enantiomers and quantifying their relative amounts to determine enantiomeric excess (ee). Other chromatographic methods like Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), also utilizing chiral environments, can be applied for chiral separations.

Traditional approaches to chiral resolution include crystallization methods, often involving the formation of diastereomeric derivatives by reacting the chiral compound with a pure chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.

Spectroscopic methods can also provide insights into stereochemistry. NMR spectroscopy, particularly in the presence of chiral solvating agents or by forming diastereomeric derivatives, can be used to differentiate between enantiomers and assess enantiomeric purity. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

The assignment of absolute configuration at stereogenic centers is commonly done using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority order to the substituents based on atomic number and then determine the spatial arrangement as either R or S. Single-crystal X-ray diffraction analysis is considered the most definitive method for directly determining the absolute configuration of a crystalline compound, provided it contains a heavy atom or anomalous dispersion is utilized.

In the context of this compound, research has involved the synthesis of both enantiomers and the assignment of their absolute configurations. This has included the application of molecular dynamics-based assignment methods. Chiral separation techniques would be essential for obtaining enantiomerically pure samples of this compound for further studies and for determining the stereochemical outcome of synthetic routes.

Structure Activity Relationship Sar Studies and Molecular Design

Experimental Structure-Activity Relationship Investigations

Experimental SAR studies involve the synthesis and testing of a series of structurally related compounds to identify features that enhance or diminish biological activity oncodesign-services.com. While specific detailed experimental SAR data solely focused on Mappicine in isolation is limited in the search results, studies on its analogs, particularly in the context of camptothecin (B557342) derivatives due to structural similarities, provide insights into the structural features important for activity researchgate.netnih.govresearchgate.net.

Modifications to the core indolizino[1,2-b]quinolin-9-one structure and its substituents can significantly impact biological activity. For instance, this compound ketone, a fused quinoline (B57606) derivative, has shown activity against HSV-1, HSV-2, and HCMV viruses researchgate.netresearchgate.net. The conversion of this compound ketone to this compound involves a reduction step researchgate.netresearchgate.net.

Studies on camptothecin analogs, which share a related ring system, have revealed that substitutions at positions equivalent to 7, 9, and 10 in the camptothecin skeleton can influence anticancer activity nih.gov. The presence of an OH substituent at position 10 in camptothecin analogs, for example, appears important for increased water solubility or decreased stabilization of the open hydroxyacid form nih.gov. While this compound itself has a hydroxyl group at the 1-hydroxypropyl position (equivalent to position 17 in camptothecin numbering in some related structures), the specific impact of this group and other substituents on the this compound core on its various reported activities (e.g., antiviral) would be elucidated through systematic experimental modifications and testing of analogs.

Combinatorial chemistry techniques, such as fluorous mixture synthesis, have been applied to prepare libraries of this compound analogs for SAR studies, enabling the synthesis and evaluation of multiple compounds acs.orghep.com.cn. For example, a solution-phase preparation of a 560-compound library of individual pure this compound analogues has been reported hep.com.cn.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical and statistical methods to build models that correlate chemical structure with biological activity researchgate.nethep.com.cnecetoc.org. These models can predict the activity of new compounds before synthesis, aiding in the design process researchgate.net.

QSAR models use numerical representations of chemical structures, such as descriptors or fingerprints, to predict biological activities, including ADMET properties, binding free energies, and kinetic rates for protein-ligand complexes researchgate.net.

Studies involving camptothecin analogs, structurally related to this compound, have successfully applied QSAR modeling to understand the relationship between structural properties and activity, allowing for the rational design of more potent analogs researchgate.netresearchgate.net. The results from SAR analysis often show good correlation with QSAR studies researchgate.net.

Theoretical and Computational Approaches to SAR

Theoretical and computational approaches play a crucial role in modern SAR studies and drug design nih.govcsmres.co.uk. These methods complement experimental investigations by providing insights into molecular interactions and predicting activity .

Computational methods are required for large-scale SAR analysis and the exploration of multitarget activity spaces nih.gov. They involve using computer-readable molecular representations, such as numerical descriptors or molecular fingerprints, to capture structural features csmres.co.uk.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic properties and geometric parameters of molecules, providing data that can be used in SAR studies researchgate.net.

Molecular Field Analysis (CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that relate the biological activity of molecules to their 3D steric and electrostatic fields, as well as other physicochemical properties researchgate.netnih.govnih.gov. These methods generate contour maps that visualize regions in space where specific molecular properties are favorable or unfavorable for activity nih.govnih.govresearchgate.netddg-pharmfac.net.

CoMFA evaluates steric and electrostatic interactions between a ligand and a probe atom placed within a 3D grid surrounding the aligned molecules nih.gov. CoMSIA extends CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions nih.govnih.govddg-pharmfac.net.

These methods have been applied to camptothecin derivatives to explain their SAR researchgate.net. The contour maps generated by CoMFA and CoMSIA can identify structural features relevant to biological activity, such as the requirement for electropositive or electronegative substituents and the impact of steric bulk at specific positions nih.govresearchgate.net. This information is valuable for the design of new analogs with improved activity nih.gov.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between ligands (like this compound or its analogs) and their biological targets (such as proteins) researchgate.netmdpi.comacs.orgnih.govzu.edu.pkfrontiersin.orgmdpi.comnih.govmdpi.com.

Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity mdpi.commdpi.com. It helps to understand how molecules interact with their biological targets at an atomic level oncodesign-services.com. Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and residues in the binding site researchgate.netfrontiersin.org.

Molecular dynamics simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time mdpi.commdpi.commdpi.com. This allows for the investigation of the stability of the ligand-target complex and how the conformation of both the ligand and the target changes upon binding mdpi.commdpi.com. MD simulations can verify the stability of the binding pose predicted by docking and provide insights into the thermodynamic properties of binding mdpi.com.

Studies involving camptothecin derivatives and their target, human DNA topoisomerase I (Topo I), have utilized molecular docking to clarify the binding mode and identify important interactions researchgate.netmdpi.com. Molecular dynamics simulations have been used to assess the stability of these complexes over time mdpi.com. This compound ketone has also been investigated using molecular docking and molecular dynamics simulation methods in the context of antiviral activity dntb.gov.uaresearchgate.net. These studies help to understand the molecular basis of this compound's interactions with its targets.

Pharmacophore Identification and Optimization Strategies

Pharmacophore identification involves defining the essential features of a molecule that are required for its biological activity zu.edu.pk. These features represent a spatial arrangement of chemical groups with specific properties (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) that are necessary for binding to a target receptor and eliciting a biological response. Virtual screening based on pharmacophores can be used to search for potential inhibitors in databases nih.gov.

Optimization strategies in medicinal chemistry aim to improve the desired properties of a lead compound, such as potency, selectivity, metabolic stability, and pharmacokinetic profiles acs.orggtmr.org. These strategies often involve iterative cycles of synthesis, biological testing, and computational analysis, including SAR and QSAR studies, molecular docking, and dynamics simulations oncodesign-services.comacs.org.

Ligand-based and property-based design strategies are employed in optimization efforts acs.org. Ligand-based approaches focus on modifying the structure of known active compounds, guided by SAR information. Property-based design considers the physicochemical properties of compounds and their correlation with desired biological and ADME properties acs.org.

While specific details on pharmacophore models developed explicitly for this compound are not extensively detailed in the search results, the application of these concepts to related compounds like camptothecin derivatives is evident in the use of computational approaches for rational design and optimization researchgate.netzu.edu.pk. Optimization strategies for compounds, including those structurally related to this compound, involve targeting specific property ranges (e.g., log D) to improve outcomes like metabolic stability and permeability acs.org.

Molecular and Cellular Mechanisms of Action

Interaction with DNA Topoisomerase I (Topo I) in Cellular Contexts

Mappicine, as an analog of camptothecin (B557342) (CPT), is understood to exert its effects, in part, by targeting DNA Topoisomerase I (Topo I). drugbank.comnih.govtoku-e.comnih.gov Topo I is an essential nuclear enzyme involved in regulating DNA topology during processes such as replication and transcription. drugbank.combiomedpharmajournal.orgwikipedia.org It functions by introducing transient single-strand breaks in DNA, allowing the DNA strands to relax, and then re-ligating the breaks. biomedpharmajournal.orgpatsnap.comresearchgate.net

Camptothecin and its derivatives, including analogs like this compound, interfere with this process by stabilizing the covalent complex formed between Topo I and DNA during the cleavage step. drugbank.comtoku-e.comnih.govbiomedpharmajournal.orgpatsnap.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. drugbank.comtoku-e.comnih.govpatsnap.com These single-strand breaks can be converted into more lethal double-strand breaks when encountered by advancing replication forks during the S phase of the cell cycle. patsnap.com The resulting DNA damage triggers cellular responses, including apoptosis. drugbank.comtoku-e.com The primary mechanism of cell killing by CPT is considered S-phase-specific due to the collision between replication forks and the stabilized Topo I-DNA complexes. nih.gov Interactions with the transcription machinery can also lead to the formation of long-lived covalent Topo I-DNA complexes, contributing to cytotoxicity. nih.gov

Inhibition of HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H)

Certain analogs of this compound have been identified as potent inhibitors of the Ribonuclease H (RNase H) activity associated with HIV-1 Reverse Transcriptase (RT). aidsmap.comsbir.gov HIV-1 RT is a multifunctional enzyme crucial for viral replication, possessing both DNA polymerase and RNase H activities. mdpi.com The RNase H activity is essential for degrading the viral genomic RNA template during the synthesis of the first strand of viral DNA, a critical step in reverse transcription. mdpi.com

Inhibitors targeting HIV-1 RT RNase H represent a potential new class of antiretroviral compounds. aidsmap.commdpi.com Studies using high-throughput screening assays have identified this compound analogs that can inhibit this enzymatic activity. aidsmap.comsbir.gov For instance, one specific analog, this compound 756, demonstrated potent antiviral activity against the wild-type HIV-1 IIIB strain with an EC50 of 2.5 µM, while showing minimal cytotoxicity in several cell lines. aidsmap.com Resistance to this compound 756 was localized to the RNase H subdomain of the RT gene, suggesting a specific interaction with this domain. aidsmap.com Crystal structures of some RNase H inhibitors in complex with HIV-1 RT have shown that these compounds can bind to the RNase H active site, often interacting with catalytic metal ions. mdpi.comnih.gov

Antiviral Mechanisms against Herpesviruses (e.g., HSV-1, HSV-2, HCMV)

Research also indicates that this compound and its derivatives may possess antiviral activity against herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Human Cytomegalovirus (HCMV). mdpi.com Herpesviruses are a family of DNA viruses that can cause a range of diseases in humans. frontiersin.orgplos.org

While the precise mechanisms of this compound's antiviral action against herpesviruses may vary, studies on antiviral therapies for herpesviruses highlight diverse targets. These include inhibition of viral DNA polymerase, interference with the terminase complex involved in viral packaging, and targeting the helicase-primase complex essential for viral DNA replication. nih.govnih.gov Some non-flavonoid polyphenols have shown anti-HSV activity by targeting viral glycoproteins or inhibiting immediate-early gene expression. mdpi.com Although specific detailed mechanisms for this compound against these viruses are not extensively detailed in the provided context, its structural similarity to other compounds with known antiviral activities suggests potential interactions with viral or host factors critical for herpesvirus replication cycles.

Modulation of Cellular Signaling Pathways

This compound's biological effects extend to modulating various cellular signaling pathways, influencing processes such as cell survival and death.

Apoptosis Induction Mechanisms in Malignant Cell Lines

This compound and its analogs have been shown to induce apoptosis in malignant cell lines. researchgate.netdntb.gov.ua Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govnih.gov The ability of a compound to induce apoptosis in cancer cells is a significant aspect of its potential as an anticancer agent. nih.govnih.gov

The induction of apoptosis by this compound is likely linked to its interaction with Topo I, leading to DNA damage. drugbank.comtoku-e.com The accumulation of DNA breaks, particularly double-strand breaks, can activate signaling cascades that trigger the apoptotic pathway. wikipedia.orgpatsnap.com While the specific details of the signaling pathways involved in this compound-induced apoptosis in various malignant cell lines require further investigation, studies on other apoptosis-inducing agents in cancer cells highlight common mechanisms. These can include the activation of caspase cascades, modulation of Bcl-2 family proteins (which regulate mitochondrial apoptosis), and involvement of pathways like the ROS-JNK-P53 pathway. nih.govmdpi.com

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Some research suggests that this compound may possess antioxidant properties and the ability to scavenge Reactive Oxygen Species (ROS). mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components if not properly controlled by the cell's antioxidant defense system. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov While ROS can play signaling roles at low levels, excessive accumulation contributes to cellular damage and disease. mdpi.comfrontiersin.orgnih.gov

Antioxidant mechanisms can involve directly scavenging free radicals, chelating metal ions that catalyze ROS production, or enhancing the activity of endogenous antioxidant enzymes. frontiersin.orgmdpi.com While the specific antioxidant mechanisms of this compound are not fully elucidated in the provided information, the concept of ROS scavenging involves molecules that can donate or accept electrons to neutralize free radicals. frontiersin.org Maintaining a balance between ROS production and antioxidant defense is crucial for cellular health. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Mechanistic Studies in Model Cell Systems (e.g., HeLa, Vero cells)

In vitro studies using model cell systems, such as HeLa (human cervical cancer) and Vero (African green monkey kidney) cells, have been instrumental in evaluating the cytotoxicity and antiproliferative effects of this compound and its derivatives. waocp.orgbiorxiv.orgnih.govbiomedpharmajournal.org Cytotoxicity refers to the ability of a compound to be toxic to cells, while antiproliferative activity indicates its capacity to inhibit cell growth and division.

Studies have demonstrated that this compound and its analogs can exhibit potent cytotoxic and antiproliferative effects in cancer cell lines like HeLa. waocp.orgbiorxiv.orgnih.govbiomedpharmajournal.org For example, an ethyl acetate (B1210297) partition from Chromolaena odorata, containing compounds with potential antiproliferative activity, showed potent cytotoxic activity against HeLa cells with an IC50 of 82.41 ± 6.73 µg/ml. waocp.org Another study on Maerua edulis extracts, exhibiting antiproliferative activity against HeLa cells, showed minimal cytotoxic effects on non-cancerous Vero cells, suggesting a degree of selectivity. biorxiv.org The mechanisms underlying the antiproliferative effects in these cell lines often involve the induction of apoptosis and inhibition of cell growth. waocp.orgnih.gov Comparative studies with known chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) in HeLa and Vero cells are also conducted to assess the relative potency and selectivity of new compounds. biomedpharmajournal.org

Data Tables

| Compound Name | Mechanism of Action Target | Effect | Relevant Cell Line/System | Reference |

| This compound (Analogs) | DNA Topoisomerase I (Topo I) | Stabilization of cleavable complex, DNA breaks, Apoptosis induction | Cellular Contexts | drugbank.comtoku-e.comnih.govbiomedpharmajournal.orgpatsnap.com |

| This compound (Analogs) | HIV-1 RT-Associated Ribonuclease H (RNase H) | Inhibition of enzymatic activity | HIV-1 IIIB strain | aidsmap.comsbir.govmdpi.com |

| This compound (Analogs) | Cellular Signaling Pathways | Apoptosis Induction | Malignant Cell Lines | researchgate.netdntb.gov.uanih.govmdpi.comwikipedia.org |

| This compound (Potential) | Reactive Oxygen Species (ROS) | Scavenging | Cellular Systems | mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov |

| This compound (Analogs) | N/A | Cytotoxicity, Antiproliferative activity | HeLa, Vero cells | waocp.orgbiorxiv.orgnih.govbiomedpharmajournal.org |

| Compound Name | EC50 / IC50 Value | Target/Cell Line | Effect | Reference |

| This compound 756 | 2.5 µM (EC50) | WT HIV-1 IIIB strain | Antiviral Activity | aidsmap.com |

| This compound 756 | Minimal Cytotoxicity | Several cell lines | Cytotoxicity | aidsmap.com |

| C. odorata ethyl acetate partition | 82.41 ± 6.73 µg/ml (IC50) | HeLa cells | Cytotoxicity | waocp.org |

| M. edulis hexane (B92381) extract | 0.02 ± 0.003% (IC50) | HeLa cells | Antiproliferative | biorxiv.org |

| M. edulis ethyl acetate extract | 47.42 ± 3.11 µg/mL (IC50) | HeLa cells | Antiproliferative | biorxiv.org |

| L. cornuta ethyl acetate fraction | 20.56 ± 2.83 μg/mL (IC50) | HeLa-229 cells | Cytotoxicity | nih.gov |

Pre Clinical Mechanistic Investigations and Conceptual Therapeutic Implications

In Vitro Cellular Models for Mechanistic Elucidation (excluding clinical outcomes)

In vitro cellular models play a vital role in the initial stages of drug discovery and mechanistic studies, offering a controlled environment to investigate the direct effects of a compound on specific cell types and biological processes nih.govzu.edu.pk. These models allow for detailed analysis of molecular targets and signaling pathways openaccesspub.orgreadthedocs.ionih.govnih.gov.

Studies utilizing in vitro cellular models have indicated that certain analogues of mappicine can act as potent inhibitors of HIV-1 RT-associated RNase H readthedocs.io. Ribonuclease H (RNase H) is an essential enzyme for retroviral replication, including that of HIV-1 openaccesspub.orgreadthedocs.io. Researchers have developed assays to screen for inhibitors of this target readthedocs.io.

Specifically, screening of a library of this compound analogues led to the identification of several inhibitors of HIV-1 RT-associated RNase H readthedocs.io. One such analogue, this compound 756, demonstrated good antiviral activity against the wild-type HIV-1 IIIB strain in vitro, with an EC₅₀ of 2.5 µM readthedocs.io. Importantly, this compound 756 showed virtually no cytotoxicity in several cell lines tested readthedocs.io. Further in vitro studies with this compound 756 indicated that it retained activity against viral strains exhibiting high-level resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine (B1678648) (NVP), delavirdine (B1662856) (DLV), and efavirenz (B1671121) (EFV) readthedocs.io. Resistance to this compound 756 was found to be localized within the RNase H subdomain of the RT gene at specific positions (0509R, S513R, and L525F), suggesting a distinct resistance profile compared to existing NRTI mutations readthedocs.io.

In Vivo Animal Models for Mechanistic Pathway Analysis (excluding clinical outcomes)

In vivo animal models are indispensable for understanding how a compound behaves within a complex living system and for analyzing its effects on biological pathways in a more physiological context wikipedia.orgnih.govneb.comwustl.edu. These models allow for the investigation of drug disposition, mechanism of action, and interactions with organ systems, providing information that cannot be fully replicated by in vitro systems nih.gov.

While the provided search results highlight the importance of in vivo models for mechanistic pathway analysis in pre-clinical development wikipedia.orgnih.govneb.comwustl.edu, specific detailed data on the in vivo mechanistic pathway analysis of this compound itself is limited within these sources. However, the fact that this compound analogues are in preclinical development as potential anti-retrovirals implies that such in vivo studies would be a necessary part of their evaluation. Animal models are used to characterize pharmacokinetic and pharmacodynamic properties and to understand mechanisms of pharmacological response in areas such as infectious disease and oncology wikipedia.org. Genetically engineered animal models can also be employed for in vivo target identification and validation neb.com.

Conceptual frameworks for using animal models in drug discovery emphasize their role in bridging the gap between in vitro findings and potential clinical applications wikipedia.org. Different animal models, including mice, rats, rabbits, dogs, pigs, and non-human primates, are selected based on the specific research question and the drug being tested nih.gov. These models help to uncover complex neural mechanisms and assess the efficacy of interventions targeting specific pathways nih.gov.

Conceptual Frameworks for Oncological Applications

The conceptual framework for exploring the oncological applications of compounds like this compound is often rooted in their structural similarity to known anti-cancer agents or their ability to modulate cellular pathways implicated in cancer development and progression. While the direct mechanistic link of this compound to specific oncological pathways is not extensively detailed in the provided sources, there are mentions of this compound ketones being derived from camptothecins, a class of compounds known for their antitumor activity through the inhibition of topoisomerase I. This structural relationship suggests a potential avenue for investigating this compound or its derivatives for anti-cancer properties.

Conceptual frameworks in oncology research involve identifying molecular targets and signaling pathways that are critical for cancer cell growth, survival, and metastasis readthedocs.ionih.gov. Pre-clinical oncology development utilizes various models, including cell lines and animal models, to understand tumor-drug responses. High-throughput drug screening in cancer cell lines helps identify cell context-specific mechanisms of drug action and target dependencies. Natural products, including alkaloids like leonurine, have demonstrated antitumor effects by influencing pathways related to cell proliferation, apoptosis, and migration.

The development of new cancer treatments often involves a transition from computational approaches and in vitro/in vivo studies to clinical trials. Conceptual frameworks also consider novel approaches such as targeting cancer stem cells or utilizing technologies like CRISPR for gene editing to develop new cancer therapies.

Conceptual Frameworks for Antiviral and Antioxidant Applications

The conceptual frameworks for the antiviral and antioxidant applications of this compound are based on its observed inhibitory activity against a viral enzyme and the general understanding of how compounds can exert antiviral and antioxidant effects.

As highlighted in the in vitro studies, the potent inhibition of HIV-1 RT-associated RNase H by this compound analogues forms a strong conceptual basis for their development as antiviral agents, specifically against HIV-1 readthedocs.io. RNase H is a critical target in the retroviral life cycle, and inhibiting its activity can disrupt viral replication openaccesspub.orgreadthedocs.io. The identification of this compound 756 as an effective inhibitor with low cytotoxicity and a distinct resistance profile further supports this conceptual framework readthedocs.io. Preclinical development of this compound analogues as anti-retrovirals is underway. Conceptual diagrams for antiviral mechanisms often illustrate how compounds interfere with different stages of the viral life cycle, such as entry, replication, or assembly. Research into antiviral compounds also involves cheminformatics, bioinformatics, and the use of genetic engineering and animal models to accelerate the preclinical phase.

For antioxidant applications, the conceptual framework revolves around the ability of compounds to counteract oxidative stress by scavenging free radicals or enhancing the body's natural antioxidant defense systems. While specific antioxidant mechanisms of this compound are not detailed in the provided search results, the general mechanisms of antioxidant action include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Natural products are a significant source of compounds with antioxidant potential, and their activity is evaluated using in chemico and in vitro methods, such as DPPH free radical scavenging assays. Conceptual frameworks for antioxidants consider their role in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders.

Data Table: In Vitro Antiviral Activity of this compound Analogue this compound 756

| Compound | Target | Viral Strain | EC₅₀ (µM) | Cytotoxicity | Resistance Profile (Mutations) |

| This compound 756 | HIV-1 RT-associated RNase H | WT HIV-1 IIIB | 2.5 | Virtually none readthedocs.io | Localized in RNase H subdomain readthedocs.io |

| This compound 756 | HIV-1 RT-associated RNase H | NVP-resistant | Active | - | O509R, S513R, L525F in RT gene readthedocs.io |

| This compound 756 | HIV-1 RT-associated RNase H | DLV-resistant | Active | - | O509R, S513R, L525F in RT gene readthedocs.io |

| This compound 756 | HIV-1 RT-associated RNase H | EFV-resistant | Active | - | O509R, S513R, L525F in RT gene readthedocs.io |

Note: Data compiled from Source readthedocs.io. Cytotoxicity was assessed in several cell lines.

Advanced Analytical Methodologies for Research

Chromatographic Separation and Purification Techniques (e.g., LCMS)

Chromatographic techniques are fundamental for separating mappicine from complex mixtures, such as plant extracts or research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) are widely used for their high resolution and sensitivity. chromatographyonline.com When coupled with Mass Spectrometry (MS), techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS become powerful tools for both separation and identification. chromatographyonline.comusf.eduekb.eg

LC-MS is particularly valuable in the study of natural products like this compound, allowing for the separation of various alkaloids and other compounds present in plant extracts. dntb.gov.ua The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the separated components, aiding in their identification and confirmation. usf.eduekb.eg Different modes of LC-MS, such as using different ionization techniques and mass analyzers (e.g., single quadrupole, triple quadrupole, time-of-flight), offer varying levels of sensitivity, selectivity, and structural information. chromatographyonline.comusf.edu

For purification purposes, preparative HPLC can be employed to isolate larger quantities of this compound once analytical methods have identified its presence and optimal separation conditions. usf.edu Solid Phase Extraction (SPE) is another technique often used in sample preparation before LC-MS analysis to concentrate the target analyte and remove interfering substances, improving the accuracy and reproducibility of the results. biocompare.com

Research involving the synthesis of this compound derivatives also utilizes LC-MS for characterization and confirmation of the synthesized compounds. arkat-usa.org

High-Throughput Screening (HTS) Assay Development for Target Identification

High-Throughput Screening (HTS) is a widely used process in drug discovery and chemical biology to rapidly test large libraries of compounds for a specific biological activity or against a particular biological target. evotec.combmglabtech.com While direct information on HTS specifically for this compound's target identification was not extensively found in the search results, the principles and methodologies of HTS are highly relevant to research involving compounds like this compound, which have shown potential biological activities. arkat-usa.org

Developing an HTS assay involves several key steps: identifying a relevant biological target or pathway, designing an assay that can measure the interaction or effect of a compound on that target, and miniaturizing and automating the assay to enable screening of thousands to millions of compounds. evotec.combmglabtech.comlabmanager.com Detection methods in HTS often rely on technologies like fluorescence, luminescence, or absorbance, which can be read rapidly by automated plate readers. bmglabtech.comlabmanager.com

For a compound like this compound, which has shown antioxidant activity in some studies, HTS assays could potentially be developed to screen for its effects on oxidative stress pathways or enzymes involved in antioxidant defense. arkat-usa.org Similarly, if this compound were being investigated for other potential biological activities, HTS could be used to identify specific protein targets it interacts with or cellular pathways it modulates. bmglabtech.comnih.gov

HTS allows for the rapid identification of "hits" - compounds that show the desired activity in the primary screen. evotec.combmglabtech.com These hits then undergo secondary screening and further validation to confirm their activity and begin to understand their mechanism of action. labmanager.com The development of HTS assays is crucial for efficiently exploring the biological potential of natural products and their derivatives. nih.gov

Characterization of Metabolites and Degradation Products in Research Samples

Characterizing the metabolites and degradation products of this compound is essential for understanding its fate in biological systems or under various environmental conditions. LC-MS and LC-MS/MS are primary techniques used for this purpose due to their ability to separate complex mixtures and provide structural information on eluting compounds. ekb.egtoray-research.co.jpmdpi.com

Metabolite profiling involves identifying and quantifying the various metabolic products formed when this compound is processed by enzymes in a biological system. frontiersin.org LC-MS/MS can be used to compare the fragmentation patterns of metabolites to that of the parent compound (this compound) to infer structural changes that have occurred. ekb.egfrontiersin.org High-resolution mass spectrometry (HRMS), such as with Q-TOF-MS systems, provides accurate mass measurements that can help determine the elemental composition of metabolites, further aiding in their identification. mdpi.comfrontiersin.org

Degradation products can form when this compound is exposed to factors like light, heat, acid, or oxidation. mdpi.comresearchgate.net Studying these degradation pathways is important for assessing the stability of this compound in different formulations or environments. Forced degradation studies, where the compound is intentionally subjected to stress conditions, are often performed, and LC-MS/MS is used to separate and characterize the resulting degradation products. ekb.egmdpi.comresearchgate.net

Techniques like LC-NMR can also be valuable for the structural analysis of metabolites and degradation products, especially when detailed structural information is required and sufficient sample can be obtained. toray-research.co.jp This hyphenated technique combines the separation power of LC with the structural elucidation capabilities of NMR spectroscopy. toray-research.co.jp

The characterization of metabolites and degradation products provides critical data for understanding the pharmacokinetics, potential toxicity, and stability of this compound, guiding further research and development efforts. ekb.egresearchgate.net

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Exploration of Novel Biological Targets and Polypharmacology

While camptothecin's primary target is DNA topoisomerase I, the exploration of novel biological targets and the concept of polypharmacology present significant avenues for future research involving mappicine wikipedia.orgnih.gov. Polypharmacology, the strategy of designing or using pharmaceutical agents that act on multiple targets simultaneously, is gaining prominence, particularly for complex and multifactorial diseases like cancer nih.govajol.infotcmsp-e.commdpi.com.

Instead of the traditional "one drug, one target" paradigm, polypharmacology focuses on "one drug, multiple targets," where a single drug interacts with several targets within a disease pathway or across different pathways ajol.infotcmsp-e.com. This approach can offer potential advantages, such as increased therapeutic efficacy through synergistic effects and reduced likelihood of drug resistance tcmsp-e.commdpi.com. For this compound, research could investigate its potential interactions with biological targets beyond topoisomerase I. Computational techniques and high-throughput screening platforms can be employed to identify additional proteins or pathways that this compound or its derivatives might modulate ajol.infozu.edu.pk. Understanding the polypharmacological profile of this compound could lead to its application in treating diseases where modulating multiple targets is beneficial. Network pharmacology, which maps out disease-associated signaling pathways, can help identify specific protein nodes that a single chemical might target to achieve synergistic multi-targeting ajol.infotcmsp-e.com.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its analogs is an important area for future research, aiming to develop more environmentally sustainable and efficient production methods umb.edu. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances umb.edu.

Research in this area for this compound synthesis could involve developing new synthetic methodologies with improved atom economy, energy efficiency, and reduced waste generation umb.edu. This might include exploring alternative catalysts, solvents, and reaction conditions that are less toxic and more environmentally benign. For example, studies on the synthesis of camptothecin (B557342) and its derivatives have explored various approaches, including intramolecular hetero Diels-Alder reactions and pyridone-based methodologies nih.govnih.govresearchgate.net. Future work could adapt and refine these or develop entirely new synthetic routes for this compound that align with green chemistry principles. This could involve utilizing renewable resources, minimizing the number of synthetic steps, and developing efficient methods for product separation and chemical recycling umb.edu.

Development of Advanced Delivery Systems for Research Applications

The development of advanced delivery systems for this compound is crucial for facilitating its research applications, particularly in improving its solubility, stability, and targeted delivery in experimental settings (excluding dosage and administration information) nih.gov. This compound, similar to its relative camptothecin, may face challenges related to hydrophobicity and stability, which can impact its effectiveness in in vitro and in vivo studies nih.govresearchgate.net.

Advanced delivery systems can address these limitations. Nanoparticle-based systems, for instance, have been explored for camptothecin to enhance its solubility and improve its delivery researchgate.netresearchgate.net. Research for this compound could focus on developing similar or novel nanocarriers, such as polymeric nanoparticles, liposomes, or cyclodextrin-based systems, specifically tailored for research purposes researchgate.net. These systems can encapsulate this compound, improving its dispersion in biological media and protecting it from degradation. Furthermore, advanced delivery systems can enable targeted delivery to specific cells or tissues in research models, allowing for more precise investigation of this compound's biological activities. For example, conjugating this compound to targeting ligands or incorporating it into nanoparticles that preferentially accumulate in certain cell types could enhance its research utility. The focus of these delivery systems in this context is purely on improving the handling, stability, and targeted delivery of this compound for experimental research applications.

Q & A

[Basic] What are the standard protocols for synthesizing Mappicine's AB ring core?

The AB ring core of this compound is synthesized via two primary methodologies:

- Microwave-assisted catalysis : Montmorillonite K-10 acts as a Lewis acid catalyst under microwave irradiation (500W, 4–5 minutes), enabling efficient reduction of 2-chloroquinoline-3-carbaldehydes with sodium borohydride. This method achieves high yields (e.g., 5a-e derivatives) and allows catalyst recycling .

- Biphasic fluorinated synthesis : A multi-step reaction involving pyridines, allyl bromides, and isocyanates generates 560 fluorinated this compound derivatives. Preparative HPLC and HF-pyridine deprotection ensure >90% purity .

[Basic] Which spectroscopic techniques are critical for characterizing this compound derivatives?

Characterization requires:

- FTIR : Confirms functional groups (e.g., disappearance of aldehyde C=O stretch at 1750 cm⁻¹ post-reduction) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydroxyl protons at 2.27 ppm in 5a) and carbon frameworks .

- LC-MS/HRMS : Validates molecular weights and structural integrity .

[Basic] How is antioxidant activity evaluated for this compound analogs?

The DPPH radical scavenging assay is standard:

- Compounds (0.1–0.5 mM) are mixed with 0.15 mM DPPH in ethanol.

- After 30 minutes of dark incubation, absorbance at 517 nm is measured. Lower absorbance correlates with higher antioxidant activity (e.g., 5e showed superior activity due to -OCH₃ substituents) .

[Advanced] How can reaction conditions be optimized for microwave-assisted this compound synthesis?

Key parameters include:

- Power and duration : 500W for 4–5 minutes balances yield and energy efficiency .

- Catalyst reuse : Montmorillonite K-10 is filtered, reactivated, and reused without significant activity loss .

- Solvent selection : Ethyl acetate facilitates post-reaction purification and unreacted reagent removal .

[Advanced] Why do certain this compound analogs show contradictory hemolytic and cytotoxicity profiles?

Structural substituents drive divergent bioactivities:

- Hemolysis : Compound 5d (EC₅₀ = 198 µg/mL) exhibits strong hemolytic activity, likely due to hydrophobic interactions with erythrocyte membranes. In contrast, 5a is non-hemolytic .

- Cytotoxicity : 5e (IC₅₀ = 32 µg/mL for HeLa) has potent cytotoxicity linked to electron-donating -OCH₃ groups, while 5d lacks this activity despite similar hydrophobicity .

[Advanced] What frameworks guide experimental design in this compound research?

- PICO/PCC formats : For scoping reviews, define:

- Population : Cell lines (e.g., HeLa/Vero) or biological targets (e.g., DPPH radicals).

- Intervention : this compound derivatives (e.g., 5a-e).

- Outcome : EC₅₀/IC₅₀ values or mechanistic insights .

- FINER criteria : Ensure questions are Feasible, Novel, and Relevant to therapeutic gaps (e.g., cancer or oxidative stress) .

[Advanced] How are structure-activity relationships (SARs) established for this compound analogs?

SARs are derived via:

- Substituent variation : Compare -CH₃ (5a), -OCH₃ (5e), and halogenated derivatives.

- Biological testing : Correlate substituent electronic/hydrophobic properties with antioxidant/cytotoxic potency .

- Statistical analysis : Nonlinear regression determines EC₅₀/IC₅₀ with 95% confidence intervals .

[Advanced] What reproducibility challenges exist in this compound preclinical studies?

- NIH guidelines : Require detailed reporting of cell culture conditions (e.g., RBC washing with Tris-HCl buffer, pH 7.4) and compound preparation (e.g., DMSO stock solutions) .

- Statistical rigor : Specify sample sizes (e.g., n ≥ 3 replicates) and avoid data manipulation to fit hypotheses .

[Advanced] How do enantiomeric configurations impact this compound’s bioactivity?

- Quasiracemic synthesis : Fluorinated tags enable parallel synthesis of enantiomers. For example, enantiopure this compound analogs may show differential binding to chiral biological targets .

[Advanced] What mechanisms explain selective cytotoxicity in this compound analogs?

- HeLa specificity : Compound 5a targets HeLa (IC₅₀ = 42 µg/mL) but not Vero cells, likely due to overexpression of quinone reductases or membrane transporters in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.